molecular formula C11H16N2O3S B11862323 3-(Azepan-1-ylsulfonyl)pyridin-4-ol

3-(Azepan-1-ylsulfonyl)pyridin-4-ol

Cat. No.: B11862323
M. Wt: 256.32 g/mol
InChI Key: ZUWAARVSQNMXJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Azepan-1-ylsulfonyl)pyridin-4-ol is a chemical compound with the molecular formula C11H16N2O3S It is characterized by the presence of an azepane ring, a sulfonyl group, and a pyridin-4-ol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Azepan-1-ylsulfonyl)pyridin-4-ol typically involves the reaction of pyridin-4-ol with azepane-1-sulfonyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with careful control of reaction conditions to ensure high yield and purity. The product is typically purified by recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

3-(Azepan-1-ylsulfonyl)pyridin-4-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The hydroxyl group on the pyridine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted pyridin-4-ol derivatives.

Scientific Research Applications

3-(Azepan-1-ylsulfonyl)pyridin-4-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(Azepan-1-ylsulfonyl)pyridin-4-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The sulfonyl group is known to form strong interactions with amino acid residues in proteins, while the pyridin-4-ol moiety can participate in hydrogen bonding and π-π interactions. These interactions can lead to changes in the conformation and function of the target molecules, resulting in the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Azepan-1-ylsulfonyl)pyridin-2-ol
  • 3-(Azepan-1-ylsulfonyl)pyridin-3-ol
  • 3-(Azepan-1-ylsulfonyl)pyridin-5-ol

Uniqueness

3-(Azepan-1-ylsulfonyl)pyridin-4-ol is unique due to the specific position of the hydroxyl group on the pyridine ring, which influences its reactivity and interaction with other molecules. This positional specificity can result in different biological activities and chemical properties compared to its isomers .

Biological Activity

3-(Azepan-1-ylsulfonyl)pyridin-4-ol is a pyridine derivative characterized by a sulfonamide group linked to an azepane moiety. This compound has garnered attention for its significant biological activities, particularly in pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound includes key functional groups that enhance its reactivity and biological activity. The sulfonamide group is crucial for its interaction with biological targets. The compound's structure can be summarized as follows:

Component Description
Pyridine Ring Core structure providing basic properties
Sulfonamide Group Enhances reactivity and binding capabilities
Azepane Moiety Contributes to the compound's overall stability

Research indicates that this compound interacts with specific protein targets, modulating various biological pathways. Its mechanism often involves:

  • Enzyme Inhibition : The sulfonamide group can form strong hydrogen bonds with amino acid residues in the active sites of enzymes, inhibiting their function. This is particularly relevant for proteases and kinases.
  • Selective Binding : The compound has shown selective binding to certain proteins, influencing their activity and potentially leading to therapeutic effects.

Anticancer Activity

Several studies have highlighted the anticancer potential of compounds related to this compound. For instance, a series of sulfonamide-substituted complexes demonstrated significant cytotoxicity against human carcinoma cell lines:

Complex IC50 (µM) Cell Line
[L3Ti(dipic)]0.5 ± 0.1HeLa S3
[L2Ti(dipic)]0.9 ± 0.1Hep G2
Cisplatin2.0 ± 0.3HeLa S3

These results indicate that azepane-substituted complexes exhibit cytotoxicity superior to traditional chemotherapeutics like cisplatin, suggesting a promising avenue for further research into their use in cancer therapy .

Cardiovascular Applications

The compound's structural analogs have been evaluated for their ability to inhibit aldosterone synthase (CYP11B2), a target implicated in cardiovascular diseases such as heart failure. Notably, some derivatives exhibited IC50 values as low as 14 nM, indicating potent inhibition and selectivity against related enzymes .

Case Studies and Research Findings

  • Cytotoxicity Studies : A study involving various sulfonamide complexes revealed that those based on azepane exhibited enhanced solubility and bioavailability, contributing to their increased cytotoxicity in vitro compared to non-sulfonamide counterparts .
  • Mechanistic Insights : Investigations into the binding interactions of these compounds with target proteins have provided insights into their mechanisms of action, emphasizing the role of the sulfonamide group in enhancing binding affinity and specificity .

Properties

Molecular Formula

C11H16N2O3S

Molecular Weight

256.32 g/mol

IUPAC Name

3-(azepan-1-ylsulfonyl)-1H-pyridin-4-one

InChI

InChI=1S/C11H16N2O3S/c14-10-5-6-12-9-11(10)17(15,16)13-7-3-1-2-4-8-13/h5-6,9H,1-4,7-8H2,(H,12,14)

InChI Key

ZUWAARVSQNMXJJ-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CC1)S(=O)(=O)C2=CNC=CC2=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.